molecular formula C4H7O8P B1259117 (3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate

(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate

Cat. No.: B1259117
M. Wt: 214.07 g/mol
InChI Key: MZJFVXDTNBHTKZ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-3-Hydroxy-4-phosphobutanoic acid, also known as alpha-keto-3-hydroxy-4-phosphobutyrate or (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2-oxo-3-Hydroxy-4-phosphobutanoic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 2-oxo-3-Hydroxy-4-phosphobutanoic acid exists in all eukaryotes, ranging from yeast to humans. 2-oxo-3-Hydroxy-4-phosphobutanoic acid participates in a number of enzymatic reactions. In particular, 2-oxo-3-Hydroxy-4-phosphobutanoic acid can be biosynthesized from 4-phospho-D-erythronate;  which is mediated by the enzyme erythronate-4-phosphate dehydrogenase. In addition, 2-oxo-3-Hydroxy-4-phosphobutanoic acid and L-glutamic acid can be converted into O-phospho-4-hydroxy-L-threonine and oxoglutaric acid through its interaction with the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. Outside of the human body, 2-oxo-3-hydroxy-4-phosphobutanoic acid can be found in a number of food items such as cascade huckleberry, colorado pinyon, citrus, and soft-necked garlic. This makes 2-oxo-3-hydroxy-4-phosphobutanoic acid a potential biomarker for the consumption of these food products.
(R)-3-hydroxy-2-oxo-4-phosphonooxybutanoic acid is a 2-oxo monocarboxylic acid that is 2-oxobutanoic acid which is substituted by a phosphonooxy group at position 4 and a hydroxy group at the 3-pro-R position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid, a carboxyalkyl phosphate, an oxoalkyl phosphate, a hydroxyalkyl phosphate and a secondary alpha-hydroxy ketone. It derives from a butyric acid. It is a conjugate acid of a (R)-3-hydroxy-2-oxo-4-(phosphonatoooxy)butanoate.

Properties

Molecular Formula

C4H7O8P

Molecular Weight

214.07 g/mol

IUPAC Name

(3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H7O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2,5H,1H2,(H,7,8)(H2,9,10,11)/t2-/m1/s1

InChI Key

MZJFVXDTNBHTKZ-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)C(=O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(=O)C(=O)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate
Reactant of Route 2
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate
Reactant of Route 3
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate
Reactant of Route 4
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate
Reactant of Route 5
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate
Reactant of Route 6
(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.